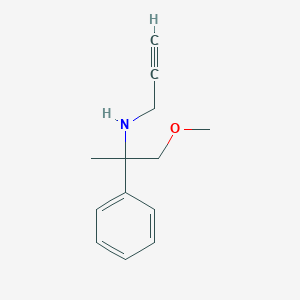

(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.285 g/mol. This compound is characterized by the presence of a methoxy group, a phenyl group, and a prop-2-yn-1-ylamine moiety, making it a versatile molecule in organic synthesis and various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine involves the reaction of benzyl acetylene with methoxy halides under appropriate reaction conditions . This reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine. For instance, derivatives synthesized from similar structures have shown promising results against human cancer cell lines, such as HCT-116 and MCF-7. In one study, compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative activity . This suggests that this compound may have potential as a lead compound in developing new anticancer therapies.

Neuropharmacology

Potential as a Stimulant

As a member of the amphetamine class, this compound may exhibit stimulant properties. Amphetamines are known for their effects on the central nervous system, including increased alertness and concentration. Compounds with similar structures have been studied for their ability to enhance cognitive function and treat attention deficit hyperactivity disorder (ADHD) . Further research into the specific effects of this compound could elucidate its role in neuropharmacology.

Metabolism and Toxicology

Human Exposure Studies

The compound has been identified in human blood samples, indicating exposure through various means, possibly including illicit use or environmental exposure . Understanding its metabolic pathways and potential toxicological effects is crucial for assessing safety and efficacy in therapeutic contexts. Research into its pharmacokinetics can provide insights into how the body processes this compound and its derivatives.

Case Study 1: Anticancer Derivatives

A series of derivatives based on similar structures were synthesized and tested for anticancer activity, showcasing that modifications to the core structure can lead to enhanced efficacy against cancer cell lines . Such studies emphasize the importance of structure–activity relationships in drug design.

Case Study 2: Neuropharmacological Effects

Research exploring related compounds has demonstrated effects on neurotransmitter systems, suggesting that this compound might influence dopamine pathways, which are critical in conditions like ADHD .

Mécanisme D'action

The mechanism of action of (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The presence of the alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings . This property makes it valuable in the synthesis of complex molecules and in bioconjugation applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine: This compound shares a similar structure but lacks the methoxy group.

Propargylamine: A simpler compound with a prop-2-yn-1-ylamine moiety, used in various chemical reactions.

Uniqueness

The presence of the methoxy group in (1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine enhances its reactivity and allows for unique chemical transformations that are not possible with its simpler analogs. This makes it a valuable compound in both research and industrial applications.

Activité Biologique

(1-Methoxy-2-phenylpropan-2-yl)(prop-2-yn-1-yl)amine, also referred to as n-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine, is a compound belonging to the class of amphetamines and their derivatives. This article explores its biological activity, including pharmacological properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N, with a molecular weight of approximately 207.31 g/mol. The compound features a methoxy group and an alkyne moiety, which are significant for its biological interactions.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H17N |

| Molecular Weight | 207.31 g/mol |

| SMILES | CC(CC1=CC=CC=C1)NCC#C |

| InChI | InChI=1S/C13H17N/c1-3... |

Research indicates that this compound interacts with various neurotransmitter systems, primarily affecting the dopaminergic and adrenergic pathways. This compound has been noted for its potential stimulant effects similar to other amphetamines. Its structure allows it to cross the blood-brain barrier, influencing central nervous system activities.

Pharmacological Effects

The compound exhibits several pharmacological effects:

- Stimulant Activity : It has been associated with increased alertness and energy levels, akin to traditional amphetamines.

- Neurotransmitter Modulation : It may enhance the release of dopamine and norepinephrine, contributing to its stimulant properties.

- Potential Antidepressant Effects : Some studies suggest that compounds with similar structures may have mood-enhancing effects.

Metabolism and Excretion

This compound is not a naturally occurring metabolite; it is primarily found in individuals exposed to it or its derivatives. The compound undergoes metabolic processes that may involve phase I and phase II reactions, leading to various metabolites that can be detected in human plasma .

Propriétés

IUPAC Name |

1-methoxy-2-phenyl-N-prop-2-ynylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-10-14-13(2,11-15-3)12-8-6-5-7-9-12/h1,5-9,14H,10-11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOHCASQZXGGGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C1=CC=CC=C1)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.